2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
Overview
Description
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide is 354.0883534 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Synthetic Pathways : The synthesis of pyridazino and pyridine derivatives involves multi-step reactions, including amidation, cycloaddition, and hydrolysis, to produce compounds with potential biological activities. The synthesis of acetamide derivatives and their characterization through spectroscopic methods indicate the diverse synthetic strategies employed to create these molecules (Gewald et al., 1995), (Yıldırım & Çetin, 2008).
Reactivity Channels : The chemical oxidation of acetamide compounds and the resulting products' characterization through X-ray crystallography highlight the reactivity and potential applications of these molecules in further synthetic and application-oriented research (Pailloux et al., 2007).
Biological and Applied Research
Ligand-Protein Interactions : Spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs reveal their potential in ligand-protein interactions, further demonstrated through molecular docking studies. These compounds show promise in various fields, including photovoltaic efficiency and non-linear optical activity (Mary et al., 2020).
Antibacterial Agents : Synthesis and QSAR studies of acetamide derivatives explore their potential as antibacterial agents, indicating the role of substituents in enhancing their biological activity. This research underscores the importance of structural modification in developing new therapeutics (Desai et al., 2008).
Corrosion Inhibitors : The synthesis of acetamide derivatives for use as corrosion inhibitors demonstrates their application in protecting materials, highlighting the interdisciplinary nature of chemical research (Yıldırım & Çetin, 2008).
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c19-15-3-1-14(2-4-15)16-5-6-18(25)23(22-16)12-17(24)21-11-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIIOGRLEQFQRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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